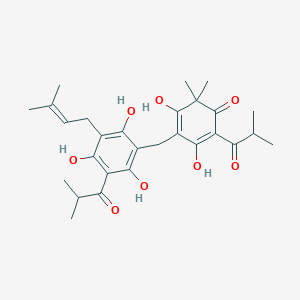

Uliginosin A

Description

Contextualization within Acyl Phloroglucinols and Natural Products Chemistry

Uliginosin A belongs to the class of compounds known as acyl phloroglucinols. Acyl phloroglucinols are a group of natural products characterized by a phloroglucinol core (a benzene ring with three hydroxyl groups) substituted with one or more acyl groups. These compounds are widely distributed in the plant kingdom, particularly in species of the Hypericum genus, commonly known as St. John's wort. drugfuture.comiastate.edu Hypericum species are well-known sources of various bioactive secondary metabolites, including naphthodianthrones (like hypericin) and phloroglucinol derivatives, which are believed to contribute to their traditional medicinal uses. mdpi.comresearchgate.net

This compound is specifically classified as a dimeric acylphloroglucinol derivative. drugfuture.com This means it is formed from the linkage of two phloroglucinol units. In the case of this compound, these units are connected via a methylene bridge. The structure also includes additional substituents such as prenyl chains and acyl groups, which are thought to influence its biological activities. Other dimeric acylphloroglucinols found in Hypericum species include Uliginosin B and Andinin A. acs.org The structural diversity within this class of compounds, arising from variations in the phloroglucinol core, the type and position of acyl and prenyl substituents, and the nature of the linkage between units in dimeric forms, contributes to the broad spectrum of biological activities observed for acyl phloroglucinols.

The isolation of this compound from natural sources, such as Hypericum gentianoides and Hypericum uliginosum, involves techniques like solvent extraction followed by chromatographic separation methods, including column chromatography and HPLC. iastate.edu Structural confirmation typically relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), and in some cases, X-ray crystallography of analogous compounds.

Significance of this compound as a Research Target

This compound's significance as a research target stems from its presence as a natural product and the potential biological activities associated with acyl phloroglucinols. The study of natural products like this compound is crucial for discovering novel compounds with potential therapeutic applications and for understanding the biochemical pathways in plants. cwauthors.com

Beyond antimicrobial effects, research has also investigated other potential activities. Both this compound and Uliginosin B have been reported to exhibit anti-inflammatory and anti-HIV activity. iastate.eduresearchgate.net The anti-inflammatory properties of this compound have been noted in its ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in murine macrophages.

The limited availability of this compound from natural sources has also driven research into its synthesis. iastate.eduresearchgate.net Developing efficient and reproducible synthetic routes is important for providing sufficient quantities of the compound for further biological evaluation and research. iastate.eduresearchgate.net Early synthetic efforts faced challenges with reproducibility, highlighting the complexity involved in synthesizing these dimeric structures. iastate.eduresearchgate.net More recent work has focused on developing reproducible conditions for the synthesis of uliginosins, which facilitates further studies on their biological activity. iastate.eduresearchgate.net

The ongoing research into this compound contributes to the broader understanding of the therapeutic potential of acyl phloroglucinols and the value of natural products as sources of lead compounds for drug discovery. researchgate.net

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₈ | drugfuture.comchemspider.com |

| Molecular Weight | 500.58 g/mol | drugfuture.comchemspider.com |

| CAS Registry Number | 19809-78-0 | drugfuture.comchemspider.com |

| Appearance | Pale yellow crystals | drugfuture.com |

| Melting Point | 160.5-161.5 °C (from acetonitrile-chloroform) | drugfuture.com |

| UV λmax (cyclohexane) | 229 nm (ε 31500), 293 nm (ε 25000) | drugfuture.com |

| Isolation Source | Hypericum uliginosum, Hypericum gentianoides, Hypericum andinum | drugfuture.comiastate.eduacs.org |

Antibacterial Activity of this compound against Paenibacillus larvae

| Compound | Source Plant | MIC (µM) |

| This compound | Hypericum mexicanum | 180 |

| Uliginosin B | Hypericum mexicanum | 20 |

| Hyperforin | Hypericum species | 0.168 |

| Lactic acid (positive control) | N/A | 100 |

Data compiled from research on the antibacterial activity of Hypericum extracts and isolated compounds against Paenibacillus larvae. biopyc.com

Propriétés

Numéro CAS |

19809-78-0 |

|---|---|

Formule moléculaire |

C28H36O8 |

Poids moléculaire |

500.6 g/mol |

Nom IUPAC |

3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H36O8/c1-12(2)9-10-15-22(31)16(24(33)18(23(15)32)20(29)13(3)4)11-17-25(34)19(21(30)14(5)6)27(36)28(7,8)26(17)35/h9,13-14,31-35H,10-11H2,1-8H3 |

Clé InChI |

RQHGFBDYTQNGHP-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O)CC=C(C)C)O |

SMILES canonique |

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O)CC=C(C)C)O |

Synonymes |

uliginosin A |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Hypericum Genus

Uliginosin A has been reported in several Hypericum species, highlighting its distribution across different sections of the genus.

Hypericum gentianoides

Hypericum gentianoides (Gentian-leaved St. John's-wort), an annual herb native to eastern North America, ranging from Ontario and Nova Scotia south to Florida and west to Texas, has been identified as a source of this compound. wikipedia.org Research on H. gentianoides has shown the presence of acylphloroglucinols, including this compound. nih.govnih.gov These compounds were detected in ethanol extracts of the plant. nih.gov Isolation and identification of this compound from H. gentianoides have been achieved through techniques such as LC-MS and 2-D NMR analysis, comparing the spectra to those of compounds isolated from other Hypericum species. nih.gov

Hypericum uliginosum

Hypericum uliginosum HBK, described as a woody herb found in Mexico and Central America, is a known source of this compound. drugfuture.com The isolation of this compound from H. uliginosum was reported as early as 1969. iastate.edunih.gov

Hypericum brasiliense

Hypericum brasiliense Choisy, a species native to Bolivia, Brazil, and northern Argentina, has been shown to contain this compound. kew.orgnih.gov Studies on H. brasiliense have isolated this compound from petrol extracts of the leaves and flowers. nih.gov Isolation methodologies have involved solvent extraction (such as with n-hexane) followed by purification techniques like column chromatography and preparative thin layer chromatography. scielo.brscielo.br Structural elucidation was performed using spectroscopic methods including UV, DCI-MS, 1H and 13C NMR, and 2D NMR experiments. nih.gov

Hypericum polyanthemum

Hypericum polyanthemum Klotzsch ex Reichardt, a Brazilian native species, has been reported to contain dimeric phloroglucinol derivatives. scielo.brufrgs.brnih.gov While Uliginosin B is frequently mentioned as a constituent isolated from H. polyanthemum, some studies focusing on dimeric acylphloroglucinols in southern Brazilian Hypericum species, including H. polyanthemum, also refer to the presence of this compound in this context, often alongside other related compounds like japonicine A and isouliginosin B. dntb.gov.uaresearchgate.net Isolation from H. polyanthemum has involved techniques applied to the hexanic extract of the aerial parts. scielo.brnih.gov

Hypericum mexicanum

Research on Hypericum mexicanum has led to the isolation of dimeric acylphloroglucinols. While Uliginosin B and other prenyl uliginosins have been specifically mentioned as isolated from H. mexicanum, the context of dimeric acylphloroglucinol isolation in this species aligns with the class of compounds to which this compound belongs. researchgate.net Isolation from H. mexicanum has utilized techniques such as Liquid Chromatography - Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) measurements for structural elucidation. researchgate.net

Hypericum japonicum

Hypericum japonicum Thunb., also known as matted St. John's-wort, is an annual herbaceous plant distributed across the Indian subcontinent, China, Southeast Asia, and Oceania. wikipedia.org Studies on H. japonicum have reported the isolation of various phloroglucinol derivatives, including saroaspidin compounds and sarothralin G, which are structurally related to this compound. koreascience.krcapes.gov.br While some sources explicitly mention Uliginosin B being reported in Hypericum japonicum, the isolation of related dimeric acylphloroglucinols from this species suggests its potential as a source for this compound as well. nih.govresearchgate.net Isolation from H. japonicum has involved techniques applied to methanolic and ether extracts. koreascience.kr

Data Table: Natural Occurrence of this compound in Hypericum Species

| Hypericum Species | Reported Occurrence of this compound | Plant Part(s) Studied | Isolation Methodologies Mentioned |

| Hypericum gentianoides | Yes nih.govnih.gov | Shoots, Ethanol extract nih.govnih.gov | LC-MS, 2-D NMR nih.gov |

| Hypericum uliginosum | Yes iastate.edunih.gov | Not specified iastate.edunih.gov | Isolation reported iastate.edunih.gov |

| Hypericum brasiliense | Yes nih.gov | Leaves and flowers, Petrol extract nih.gov | Solvent extraction (n-hexane), Chromatography (column, prep TLC), Spectroscopy (UV, MS, NMR) nih.govscielo.brscielo.br |

| Hypericum polyanthemum | Referenced in context of dimeric acylphloroglucinols dntb.gov.uaresearchgate.net | Roots, Aerial parts, Hexanic extract scielo.brnih.govdntb.gov.ua | Isolation techniques applied to hexanic extract scielo.brnih.gov |

| Hypericum mexicanum | Referenced in context of dimeric acylphloroglucinols researchgate.net | Not specified researchgate.net | LC-MS, NMR researchgate.net |

| Hypericum japonicum | Referenced in context of related phloroglucinols koreascience.krcapes.gov.br | Whole plant, Methanolic and ether extracts koreascience.kr | Isolation techniques applied to extracts koreascience.kr |

Advanced Isolation Techniques from Plant Material

The isolation of this compound from plant material typically involves a combination of extraction and chromatographic separation techniques.

Solvent Extraction Methodologies

Solvent extraction is a fundamental step in isolating this compound from plant matrices. This process involves using appropriate solvents to selectively dissolve the target compound from the plant material. Traditional methods include maceration, percolation, and Soxhlet extraction. nih.gov More contemporary techniques, such as ultrasound-assisted extraction, microwave-assisted extraction, and pressurized solvent extraction, offer improved efficiency and shorter extraction times. nih.gov The choice of solvent is critical and depends on the polarity of the compounds being extracted. nih.gov For this compound, which is a lipophilic compound, non-polar or moderately polar solvents are typically employed. Examples of solvents mentioned in the context of isolating acylphloroglucinols from Hypericum species include hexane, acetonitrile, petrol, cyclohexane, and chloroform. nih.govnih.govscielo.brnih.gov For instance, a petrol extract of Hypericum brasiliense has been used to isolate this compound. nih.gov Another study mentions the use of cyclohexane for the extraction of lipophilic compounds from Hypericum polyanthemum. scielo.br

Chromatographic Separation Techniques

Chromatographic techniques are essential for purifying this compound from the complex mixtures obtained after solvent extraction. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. utoronto.cairejournals.com

Column chromatography is a widely used preparative technique for purifying compounds based on their polarity or hydrophobicity. utoronto.cairejournals.com In this method, the stationary phase, often silica or alumina, is packed into a column, and the sample is introduced at the top. utoronto.camicrobenotes.com The mobile phase, a solvent or mixture of solvents, is passed through the column, eluting the compounds at different rates depending on their affinity for the stationary and mobile phases. utoronto.camicrobenotes.com Fractions are collected, and their composition is often monitored by thin-layer chromatography (TLC). microbenotes.comresearchgate.net Column chromatography on silica gel has been employed in the isolation of phloroglucinol derivatives from Hypericum species. researchgate.netufrgs.br

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds. nih.gov It involves a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. microbenotes.com HPLC is frequently used for analyzing phenolic compounds, including dimeric phloroglucinol derivatives, in Hypericum species. researchgate.net It is recommended as a method for isolating this compound following solvent extraction. HPLC analysis has been used to assess the pattern and accumulation of dimeric phloroglucinols in Hypericum flowers. researchgate.net Reversed-phase stationary phases are commonly used in HPLC for separating lipophilic compounds like naphthodianthrones and phloroglucinols. mdpi.com

Bioassay-guided fractionation is a strategy that couples biological activity testing with separation techniques to isolate bioactive compounds from natural extracts. nih.gov In this approach, extracts are sequentially separated into fractions using chromatographic methods, and each fraction is tested for the desired biological activity. nih.gov Active fractions are further fractionated and tested until the pure active compound is isolated. nih.gov This method has been utilized in the study of Hypericum species to identify and isolate compounds with specific activities, such as antibacterial properties. nih.govscispace.comnih.govucl.ac.ukacs.org While specific detailed steps for this compound isolation using bioassay-guided fractionation are not extensively detailed in the provided snippets, the general principle involves using bioassays to guide the separation process, ensuring that fractions containing this compound (if it possesses the tested activity) are prioritized for further purification. This strategy was used in a study to isolate dimeric acylphloroglucinols, including uliginosin B, from Hypericum mexicanum based on antifungal activity. nih.gov Bioassay-guided fractionation using various chromatography techniques has been employed to characterize antibacterial constituents from the Hypericum genus. ucl.ac.uk

Compound Information

Below is a table listing the chemical compound mentioned in this article and its corresponding PubChem CID.

| Compound Name | PubChem CID |

| This compound | 5315117 |

| Uliginosin B | 5315118 |

Data Tables

Based on the search results, a table summarizing some key analytical parameters for this compound can be presented:

| Property | Value | Source |

| CAS Number | 19809-78-0 | drugfuture.comchem960.com |

| Molecular Formula | C₂₈H₃₆O₈ | drugfuture.comnih.gov |

| Molecular Weight | 500.58 g/mol (or 500.6 g/mol ) | drugfuture.comnih.govchemspider.com |

| Melting Point | 160.5-161.5 °C | drugfuture.com |

| UV max (cyclohexane) | 229 nm (e 31500), 293 nm (e 25000) | drugfuture.com |

Another table can summarize the natural occurrence in Hypericum species:

| Hypericum Species | Part Isolated From | Source |

| H. gentianoides | Not specified | iastate.edu |

| H. uliginosum | Not specified | drugfuture.comnih.gov |

| H. brasiliense | Leaves and flowers | nih.gov |

| H. polyanthemum | Flowers | researchgate.net |

| H. caprifoliatum | Flowers | researchgate.net |

| H. connatum | Flowers | researchgate.net |

| H. myrianthum | Flowers | researchgate.net |

| H. olympicum L. cf. uniflorum | Hexane extract | ucl.ac.uk |

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Acyl Phloroglucinol Biosynthesis

Acyl phloroglucinols are a diverse group of plant secondary metabolites characterized by a phloroglucinol core substituted with acyl groups. Their biosynthesis generally initiates via a type III polyketide synthase (PKS). nih.govnih.govnih.gov This enzyme catalyzes the iterative condensation of a starter molecule, typically an acyl-CoA, with multiple units of malonyl-CoA. nih.govresearchgate.net The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the characteristic phloroglucinol ring. nih.govresearchgate.net

In the context of Uliginosin A, the biosynthesis follows this general scheme, with specific starter molecules and subsequent modifications leading to the monomeric precursors that eventually dimerize. nih.gov

Precursor Compounds and Intermediate Transformations

The biosynthesis of acyl phloroglucinols, including the precursors of this compound, involves specific starter molecules and a series of enzymatic transformations.

Phlorisovalerophenone (PIVP) is a key intermediate in the biosynthesis of some acyl phloroglucinols, particularly those found in Hypericum species like the hop (Humulus lupulus), which are related to the precursors of this compound. nih.govnih.gov PIVP is formed by the condensation of isovaleryl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by a type III PKS known as valerophenone synthase (VPS). nih.govnih.gov This suggests that phlorisovalerophenone derivatives likely serve as fundamental building blocks in the pathway leading to this compound.

The mevalonate pathway is a crucial metabolic route in eukaryotes, archaea, and some bacteria, responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These five-carbon units are the building blocks for isoprenoids and prenyl groups. wikipedia.orgresearchgate.net The prenyl side chain present in this compound is likely derived from the mevalonate pathway. acs.org The incorporation of these prenyl units onto the acyl phloroglucinol core involves prenyltransferase enzymes.

The mevalonate pathway starts with acetyl-CoA, which is converted to HMG-CoA, then to mevalonate, and subsequently to IPP and DMAPP through a series of enzymatic steps. wikipedia.orgfrontiersin.org

Here is a simplified representation of the initial steps of the mevalonate pathway:

| Enzyme | Reaction |

| Acetoacetyl-CoA thiolase | 2 Acetyl-CoA -> Acetoacetyl-CoA |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA -> HMG-CoA |

| HMG-CoA reductase | HMG-CoA -> Mevalonate |

| Mevalonate kinase | Mevalonate -> Mevalonate 5-phosphate |

| Phosphomevalonate kinase | Mevalonate 5-phosphate -> Mevalonate 5-diphosphate |

| Mevalonate 5-diphosphate decarboxylase | Mevalonate 5-diphosphate -> IPP |

| IPP isomerase | IPP <=> DMAPP |

The core structure of acyl phloroglucinols, including the phlorisovalerophenone moiety, is synthesized via the polyketide pathway, specifically involving type III polyketide synthases. nih.govresearchgate.net This pathway utilizes an acyl-CoA starter molecule and multiple units of malonyl-CoA. researchgate.net The PKS catalyzes the condensation reactions and the subsequent cyclization and aromatization to form the substituted phloroglucinol ring. nih.govresearchgate.net

For phlorisovalerophenone, valerophenone synthase (VPS) acts on isovaleryl-CoA and malonyl-CoA. nih.govnih.gov Other acyl phloroglucinols can be formed with different acyl-CoA starter molecules, such as isobutyryl-CoA, catalyzed by enzymes like isobutyrophenone synthase (BUS). mdpi.com

The polyketide synthesis of the phloroglucinol core can be summarized as the iterative addition of malonyl-CoA units to a starter CoA, followed by cyclization and aromatization.

Mevalonate Pathway Contributions

Enzymatic Reactions in this compound Biosynthesis

The biosynthesis of this compound involves several key enzymatic steps. The initial formation of the acyl phloroglucinol core, likely a phlorisovalerophenone derivative, is catalyzed by a type III polyketide synthase, such as a valerophenone synthase or a related chalcone synthase with VPS activity. nih.govnih.gov These enzymes are responsible for the condensation of an acyl-CoA starter with malonyl-CoA units. nih.govnih.gov

Subsequent modifications of the phloroglucinol core, such as prenylation, are carried out by prenyltransferase enzymes, which utilize prenyl pyrophosphates (derived from the mevalonate pathway) as substrates. Further enzymatic steps may involve oxidation, reduction, or methylation, leading to the specific substitution pattern observed in the monomeric precursors of this compound. While specific enzymes for every step of this compound biosynthesis have not been fully elucidated, the involvement of PKSs and prenyltransferases is well-supported by the structure of the compound and the known pathways for related acyl phloroglucinols. acs.orgnih.govnih.gov

Dimerization Mechanisms in Acyl Phloroglucinol Synthesis

This compound is a dimeric acyl phloroglucinol, meaning it is formed by the coupling of two monomeric acyl phloroglucinol units. researchgate.netnih.gov The dimerization of acyl phloroglucinols is a critical step in the biosynthesis of more complex members of this class. While the exact enzymatic mechanisms for the dimerization leading to this compound are not fully described, studies on the biosynthesis of other dimeric acyl phloroglucinols in Hypericum species provide insights. nih.govresearchgate.net

It has been proposed that the dimerization may involve mechanisms similar to those catalyzed by enzymes like the berberine bridge enzyme (EC 1.5.3.9), which forms a methylene bridge. researchgate.net This suggests a potential oxidative coupling mechanism. The formation of a methylene bridge connecting the two acyl phloroglucinol monomers is a defining feature of this compound's dimeric structure. ucl.ac.uk This coupling likely occurs between specific positions on the precursor monomers, guided by enzymatic activity. nih.govresearchgate.net

The dimerization process is crucial for generating the structural diversity observed in dimeric acyl phloroglucinols and is an active area of research to fully understand the enzymatic machinery involved. nih.govresearchgate.net

Chemical Synthesis and Synthetic Strategies

Historical Perspectives on Uliginosin A Synthesis

An early reported synthesis of this compound (referred to as compound 1) was described by Meikel and Stevens in 1978. iastate.eduresearchgate.net However, subsequent attempts to reproduce this synthesis were unsuccessful due to limited experimental detail in the original report. iastate.eduresearchgate.net This lack of reproducibility highlighted the need for more robust and clearly defined synthetic methodologies. iastate.eduresearchgate.net

Modern Reproducible Synthetic Routes

More recent efforts have focused on developing reproducible synthetic routes to this compound. iastate.eduresearchgate.net A general route has been reported that allows for the synthesis of both this compound and Uliginosin B in improved yields from a common intermediate. iastate.eduresearchgate.net

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a strategy used to plan the synthesis of complex molecules by working backward from the target molecule to simpler starting materials. tgc.ac.inbhavanscollegedakor.org In the case of this compound, a retrosynthetic approach has identified key disconnections and precursors. iastate.eduresearchgate.net One such analysis suggests that this compound can be formed from the coupling reaction of a phloroglucinol derivative (referred to as compound 3) with a prenyl ketone (referred to as prenyl ketone 4). iastate.eduresearchgate.net This disconnection simplifies the target molecule into more readily accessible building blocks.

Key Intermediates and Precursors

The synthesis of this compound relies on the preparation and coupling of specific intermediate compounds. iastate.eduresearchgate.netbeilstein-journals.org

Prenyl Ketone Intermediates

Prenyl ketone intermediates, such as the compound referred to as prenyl ketone 4, are crucial building blocks for this compound synthesis. iastate.edu While previous syntheses of prenyl ketone 4 had been reported, the prenylation of isobutyrylphloroglucinol, a related phloroglucinol derivative, proved challenging, often yielding multiple products depending on the base used. iastate.edu A reproducible method for preparing prenyl ketone 4 involves the reaction of isobutyrylphloroglucinol with prenyl bromide in diethyl ether and saturated aqueous Na₂CO₃, catalyzed by copper(I) chloride. iastate.edu This method provided prenyl ketone 4 in a 46% yield. iastate.edu

Phloroglucinol Derivatives as Building Blocks

Phloroglucinol derivatives serve as foundational building blocks in the synthesis of this compound. iastate.eduresearchgate.netsci-hub.se this compound is an acyl phloroglucinol, and its synthesis involves the coupling of a substituted phloroglucinol core with other molecular fragments. iastate.eduresearchgate.net The reproducible synthesis of this compound reported by Kraus and Liu utilized a phloroglucinol derivative (compound 3) which is coupled with the prenyl ketone intermediate. iastate.eduresearchgate.net Phloroglucinol itself is a key scaffold in the synthesis of various natural products and has been synthesized through different routes. sci-hub.sewikipedia.org

Comparative Analysis of Synthetic Efficiencies

Early work on the synthesis of this compound was reported by Meikel and Stevens nih.gov. However, a subsequent attempt to reproduce this synthesis was unsuccessful due to limited experimental detail provided in the original report nih.gov.

A reproducible synthesis of this compound has been reported, addressing the limitations of the earlier work nih.gov. This synthesis provides a viable route to access the compound. While a detailed comparative analysis with multiple distinct synthetic strategies for this compound with comprehensive data tables on yields and step counts is not extensively available in the searched literature, the reported reproducible synthesis offers specific details on the efficiency of its approach nih.gov.

In the reported reproducible synthesis, specific steps provided notable yields. For instance, an intermediate compound was obtained in 46% yield, and another in 84% yield. A subsequent step yielded a compound in 82% yield. The final step in this synthesis, leading to this compound, was reported to have a 63% yield nih.gov. The synthesis also involved the preparation of a bis-MOM ether intermediate in 84% yield nih.gov.

To facilitate a comparative analysis, even with limited data, the available yield information from the reproducible synthesis can be summarized:

| Step | Reported Yield |

| Formation of intermediate 4 | 46% |

| Formation of bis-MOM ether intermediate | 84% |

| Formation of intermediate 7 | 82% |

| Formation of intermediate 5 | 81% |

| Final step to this compound | 63% |

Structure-activity Relationship Sar Studies of Uliginosin a and Analogues

Foundational Concepts in Uliginosin A SAR

The foundational concepts in this compound SAR are rooted in the molecule's dimeric acylphloroglucinol structure. This compound consists of two acylphloroglucinol units linked by a methylene bridge mushroomlab.cnresearchgate.neteurekaselect.com. Acylphloroglucinols are a class of natural products characterized by a phloroglucinol core (a benzene ring with three hydroxyl groups) substituted with acyl groups researchgate.netsci-hub.se. The biological activities of these compounds are often associated with their unique structural scaffold and the presence of various functional groups. SAR studies in this area typically involve synthesizing or isolating analogues with targeted structural changes and evaluating their biological activity in relevant assays. By comparing the activities of different analogues, researchers can deduce which parts of the molecule are essential for activity and which modifications are tolerated or enhance activity researchgate.net.

Impact of Structural Modifications on Biological Activity

Structural modifications to the this compound scaffold can significantly impact its biological activity. These modifications can involve alterations to the acyl chains, the prenyl groups, or the dimerization pattern.

Variations in Acyl and Prenyl Moieties

Variations in the length, branching, and saturation of the acyl chains attached to the phloroglucinol rings can influence the lipophilicity and steric bulk of the molecule, affecting its absorption, distribution, metabolism, and interaction with biological targets sci-hub.sefrontiersin.org. Similarly, the presence, number, and position of prenyl groups (five-carbon isoprene units) contribute to the lipophilicity and membrane interactions of acylphloroglucinols frontiersin.orguns.ac.rs. Studies on various natural and synthetic acylphloroglucinol derivatives have shown that these variations can lead to significant differences in antibacterial, antifungal, and other activities researchgate.netresearchgate.net. For instance, the length and structure of the acyl radical can influence the antiproliferative activity ufrgs.br.

Computational Approaches and Predictive Modeling in SAR

Computational approaches and predictive modeling are increasingly used in this compound SAR studies to complement experimental findings and accelerate the discovery of new active analogues researchgate.netdntb.gov.uadntb.gov.ua. These methods can help predict the activity of untested compounds, identify potential binding sites on target proteins, and provide insights into the molecular interactions governing activity.

Machine Learning and Artificial Intelligence Applications

Machine learning (ML) and artificial intelligence (AI) techniques are being applied in SAR studies, including those involving natural products like this compound github.ioarxiv.orgarxiv.orgmdpi.com. These methods can analyze large datasets of chemical structures and biological activities to build predictive models mdpi.com. By identifying complex patterns and relationships that may not be apparent through traditional methods, ML and AI can help prioritize compounds for synthesis and testing, predict potential off-target effects, and optimize molecular structures for desired properties github.ioarxiv.org. While specific published examples of ML/AI directly applied to this compound SAR were not prominently found in the initial search, the general application of these techniques in SAR and drug discovery is well-established arxiv.orgmdpi.com.

Mechanistic Investigations of Biological Activities

Anti-inflammatory Mechanisms

Research indicates that Uliginosin A, and related phloroglucinol derivatives, possess anti-inflammatory properties. iastate.eduresearchgate.netresearchgate.net While the specific mechanisms of this compound are still being elucidated, studies on related compounds and the broader class of acylphloroglucinols suggest potential pathways. Anti-inflammatory mechanisms often involve the modulation of signaling pathways such as NF-κB and the reduction of pro-inflammatory cytokine production. mdpi.comnih.gov For example, some anti-inflammatory agents interfere with LPS-mediated activation of NF-κB, a key regulator of inflammatory responses. mdpi.com

Antiviral Mechanisms (e.g., Anti-HIV)

This compound has been reported to exhibit anti-HIV activity. iastate.edu The mechanisms by which compounds inhibit HIV replication are diverse and can target different stages of the viral life cycle. These stages include viral entry, reverse transcription, integration, and maturation. mdpi.comuspharmacist.com For instance, some antiviral compounds prevent the virus from entering host cells by blocking the interaction between viral envelope proteins (like gp120 and gp41) and host cell receptors (CD4 and co-receptors like CCR5 or CXCR4). mdpi.comuspharmacist.com Other mechanisms involve inhibiting viral enzymes essential for replication, such as reverse transcriptase or integrase. uspharmacist.comfortunejournals.com Natural killer (NK) cells also play a role in the immune response against HIV by destroying infected cells and producing antiviral chemokines. frontiersin.org

Antimicrobial Mechanisms

This compound has demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi. iastate.eduresearchgate.netresearchgate.net The mechanisms underlying these effects are varied and depend on the type of microorganism.

Antibacterial Activity (e.g., Bacillus subtilis, Staphylococcus aureus)

This compound has shown antibacterial activity against species such as Bacillus subtilis and Staphylococcus aureus. iastate.edu The mechanisms of antibacterial action for natural compounds can involve disrupting the bacterial cell membrane, inhibiting cell wall synthesis, interfering with protein synthesis, or affecting bacterial metabolism. mdpi.commdpi.commicrobiologysociety.org For example, some antibacterial agents target the bacterial ribosome to inhibit protein synthesis. mdpi.commdpi.com Others, like certain bacteriocins produced by Bacillus subtilis, can disrupt the bacterial cell membrane. nih.gov Quorum sensing interference is another mechanism by which some compounds can reduce bacterial virulence and biofilm formation, particularly in Staphylococcus aureus. biorxiv.org

Data on the antibacterial activity of this compound against specific strains of Bacillus subtilis and Staphylococcus aureus are summarized in the table below, based on reported findings.

| Microorganism | Strain (if specified) | Activity | Notes | Source |

| Bacillus subtilis | Active | Showed antibacterial activity. iastate.edu | iastate.edu | |

| Staphylococcus aureus | Active | Showed antibacterial activity. iastate.edu | iastate.edu |

Antifungal Activity (e.g., Trichophyton mentagrophytes, Candida species)

This compound also exhibits antifungal activity against fungi such as Trichophyton mentagrophytes and Candida species. iastate.edu Antifungal mechanisms can involve targeting essential components of fungal cells, such as the cell wall, cell membrane, or cellular processes like cell cycle regulation and cytoskeleton assembly. researchgate.netplos.org For instance, some antifungal compounds affect the composition or integrity of the fungal cell membrane by targeting ergosterol, a key component. plos.orgscielo.br

Data on the antifungal activity of this compound against specific fungal species are presented in the table below.

| Microorganism | Strain (if specified) | Activity | Notes | Source |

| Trichophyton mentagrophytes | Active | Showed antifungal activity. iastate.edu | iastate.edu | |

| Candida species | Active | Showed antifungal activity. iastate.edu | iastate.edu | |

| Candida albicans | Active | Extracts showed antifungal activity. bjcasereports.com.br | bjcasereports.com.br |

Effects on Fungal Cell Cycle Regulation

Studies on dimeric acylphloroglucinols, a class that includes uliginosins, suggest that they may affect fungal cell cycle regulation. researchgate.net The cell cycle in eukaryotic cells, including fungi, is a tightly regulated process involving a series of events that lead to cell division. wikipedia.org Perturbations in cell cycle progression can inhibit fungal growth and proliferation. nih.gov Regulators such as cyclin-dependent kinases (CDKs) and checkpoint proteins play crucial roles in controlling the fungal cell cycle. wikipedia.orgnih.gov Interference with these regulatory mechanisms can lead to cell cycle arrest and ultimately inhibit fungal growth. elifesciences.orgnih.gov

Interference with Cytoskeleton Assembly

Interference with cytoskeleton assembly is another potential mechanism for the antifungal activity of dimeric acylphloroglucinols, including uliginosins. researchgate.net The cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, cell division, intracellular transport, and other vital cellular processes in eukaryotic cells like fungi. nih.govnus.edu.sgwikipedia.org The fungal cytoskeleton, composed primarily of actin filaments and microtubules, is crucial for processes such as cell growth, morphogenesis, and cytokinesis. nih.govnus.edu.sg Disruption of cytoskeleton assembly or function can impair these processes, leading to inhibited fungal growth or cell death. nus.edu.sg Proteins that regulate the assembly, disassembly, and organization of cytoskeletal filaments are potential targets for antifungal agents. nih.gov

Neuropharmacological Mechanisms

Research into the neuropharmacological profile of this compound has explored its interactions with key neurotransmitter systems and cellular processes in the brain. These investigations aim to understand how the compound influences neuronal function and contributes to observed behavioral effects.

Antinociceptive (Analgesic) Mechanisms

Adenosine A2A Receptor Activation

Involvement of Glutamatergic System

Research investigating the antinociceptive and ataxic effects of Uliginosin B has provided evidence for the contribution of glutamatergic neurotransmission to its effects. Studies using mice demonstrated that the antinociceptive effect of Uliginosin B was significantly reduced by pretreatment with MK-801, an N-methyl-D-aspartic acid (NMDA) receptor antagonist. nih.govchem960.comnih.gov This finding suggests an involvement of NMDA receptors in the mechanisms underlying Uliginosin B's observed effects.

Furthermore, pretreatment with MK-801 completely prevented the ataxic effect induced by Uliginosin B. nih.govchem960.comnih.gov This indicates that the glutamatergic system, specifically NMDA receptors, plays a role in mediating both the antinociceptive and ataxic effects of Uliginosin B.

While the exact mechanism by which Uliginosin B interacts with the glutamatergic system, particularly NMDA receptors, is not fully elucidated in the provided results, these findings provide the first evidence of such a contribution. nih.govchem960.comnih.gov Some research suggests that Uliginosin B's effects on glutamatergic receptors might be indirect, potentially involving modulation through other systems like the adenosinergic system. chem960.com The activation of adenosine A1 and A2A receptors, potentially increased by Uliginosin B, could lead to an increase in the availability of monoamines and the activation of glutamate receptors. chem960.com

Advanced Analytical Techniques for Characterization and Detection

Spectroscopic Methodologies

Spectroscopic techniques probe the interaction of Uliginosin A with electromagnetic radiation, providing data related to its functional groups, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules like this compound, providing information about the arrangement of atoms and their connectivity. Both ¹H and ¹³C NMR are routinely used in its characterization. Analysis of ¹H NMR spectra reveals the types of protons present and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. For instance, ¹H and ¹³C NMR spectra were used to confirm the structure of synthetic this compound by comparison with literature data researchgate.net. NMR experiments, including 1D and 2D techniques, have been employed in the structural elucidation of this compound and related dimeric acylphloroglucinols from Hypericum species acs.orgnih.gov. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between protons and carbons, aiding in the assignment of signals and confirmation of the molecular framework acs.org. Key ¹H-¹³C NMR hetero-correlations have been reported, deriving from long-range couplings that help confirm the connectivity within the molecule mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within the this compound molecule, particularly those involving conjugated systems and functional groups that absorb light in the ultraviolet and visible regions of the spectrum. This technique can provide information about the presence of chromophores and can be used for quantitative analysis. UV-Vis spectrophotometry measures the absorption or transmittance of UV and visible light by a sample, providing a spectrum that reveals electronic transitions wikipedia.org. While specific UV-Vis absorption data for this compound were not extensively detailed in the provided snippets, UV-Vis spectroscopy is a standard technique for characterizing compounds with chromophores, which are present in the acylphloroglucinol structure of this compound azooptics.comtechnologynetworks.com.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic functional groups can be identified. IR spectroscopy is used to identify chemical substances or functional groups wikipedia.org. Although specific IR data for this compound were not prominently featured in the search results, IR spectroscopy is mentioned as a technique used in the structural determination of this compound and Uliginosin B acs.org. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations, such as C=O stretching in carbonyl groups, O-H stretching in hydroxyl groups, and C-H stretching utdallas.edulibretexts.orgmasterorganicchemistry.com. These would be expected to be present in the IR spectrum of this compound, consistent with its acylphloroglucinol structure.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which is crucial for confirming its molecular formula and gaining insights into its structural subunits. MS techniques are widely used for the identification and characterization of organic molecules mdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the separation of this compound from complex mixtures and its subsequent detection and characterization based on its mass-to-charge ratio and fragmentation. LC-MS is a popular technique for chemical analysis, combining separation and mass analysis wikipedia.org. It has been employed for the structural elucidation of dimeric acylphloroglucinols, including this compound, from Hypericum species acs.orgmdpi.comnih.govresearchgate.net. LC-MS approaches offer sensitivity and specificity for assessing the presence of phloroglucinols in plant materials nih.govresearchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MSn, QTOF)

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that produces charged molecules with minimal fragmentation, providing the molecular weight. Tandem mass spectrometry (MSn) involves further fragmentation of selected ions, yielding characteristic fragment ions that provide structural information. Quadrupole-Time of Flight (QTOF) mass analyzers offer high resolution and accurate mass measurements, allowing for the determination of elemental compositions of parent and fragment ions. LC-ESI-MSn and high-resolution LC-ESI-QTOF approaches are used for the identification of phloroglucinols nih.govresearchgate.net. ESI-MS/MS measurements have been used to study the fragmentation patterns of dimeric acylphloroglucinols, showing common fragments resulting from specific bond cleavages mdpi.com. High-resolution mass measurements carried out by ESI in negative ion mode (HR-ESI-MS) can provide pseudomolecular ion peaks consistent with the molecular formula of this compound mdpi.com. UHPLC-ESI-Q-TOF-MS/MS has been applied to investigate chemical constituents in plant extracts, providing a structural foundation rsc.orgnih.gov.

Data extracted from the search results regarding spectroscopic and mass spectrometric analysis are summarized below:

NMR Spectroscopic Data (Illustrative based on related compounds and techniques applied to this compound)

While specific, comprehensive NMR peak lists for this compound were not directly available in the provided snippets, the application of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC, is consistently mentioned for its structural elucidation acs.orgnih.govmdpi.com. The data obtained from these experiments are crucial for assigning signals to specific protons and carbons and determining connectivity.

Mass Spectrometry Data (Illustrative based on related compounds and techniques applied to this compound)

| Technique | Ionization Mode | Molecular Ion/Pseudomolecular Ion | Characteristic Fragment Ions (m/z) | Notes | Source |

| High-Resolution ESI-MS | Negative | [M − H]⁻ at m/z 511.2315 ± 0.0010 (for Uliginosin C, C₂₉H₃₅O₈) | - | Consistent with molecular formula; this compound is C₂₈H₃₆O₈ (MW 500.6) | mdpi.com |

| ESI-MS/MS | - | - | 235, 223 | Common fragments from methylene bridge cleavage in dimeric acylphloroglucinols | mdpi.com |

| ESI-MS/MS | - | - | 249, 275 (C6′–C7 bond breaking), 237 (C2–C7 bond breaking) (for Uliginosin D) | Fragmentation patterns provide structural insights | mdpi.com |

Chromatographic Methodologies for Purity and Quantification

Chromatographic methods are essential for isolating this compound from other compounds in a mixture and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, purification, and quantification of non-volatile and semi-volatile compounds like this compound. HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase (typically a column packed with small particles). Separation is achieved based on differential interactions between the analytes, the stationary phase, and the mobile phase.

HPLC coupled with an ultraviolet detector has been used to confirm the purity of Uliginosin B, a closely related dimeric acylphloroglucinol also found in Hypericum species. nih.gov For instance, HPLC analysis of Uliginosin B obtained from Hypericum polyanthemum was performed using an isocratic solvent condition of 95% acetonitrile and 5% water with 0.01% trifluoroacetic acid, flowing through a Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) adapted to a guard column. wikipedia.org Detection was carried out at a UV wavelength of 220 nm. wikipedia.org This method allowed for the determination of Uliginosin B concentration, which was found to be 16% in one study. wikipedia.org The application of similar reversed-phase HPLC methods would be suitable for the analysis of this compound, given its structural similarities to Uliginosin B.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique frequently used for the qualitative analysis, monitoring of reactions, and preliminary separation of compounds. In TLC, a stationary phase, typically a thin layer of silica gel or alumina, is coated onto a plate. nih.govthieme-connect.com The sample is spotted onto the baseline, and the plate is placed in a developing chamber containing a suitable solvent system (mobile phase). thieme-connect.com The solvent moves up the plate by capillary action, separating the compounds based on their polarity and differential adsorption to the stationary phase. nih.govthieme-connect.com

TLC has been utilized in the isolation and identification of phloroglucinols, including this compound and Uliginosin B, from plant extracts. nih.govufrgs.brusp.org Preparative TLC using a solvent system such as hexanes:ethyl acetate (5:1) has been reported for the purification of compounds related to this compound. usp.org TLC bioautographic assays have also been used to assess the antibacterial activity of isolated phloroglucinols. nih.gov Visualization of spots on TLC plates can be achieved using UV light or various staining reagents. thieme-connect.com

Future Directions and Research Gaps

Unexplored Biological Activities and Therapeutic Potentials

Current research has touched upon the anti-inflammatory properties of Uliginosin A, noting its inhibition of key inflammatory mediators like PGE2, NO, TNF-α, and IL-1β in murine macrophages. However, the spectrum of its biological activities is likely broader and warrants comprehensive investigation. Potential areas for future exploration include a more in-depth analysis of its reported antibacterial and antifungal activities, as well as the identification of novel therapeutic potentials that have not yet been examined. researchgate.net For example, while some Hypericum species and related compounds show antidepressant and antinociceptive effects, the specific contribution and potential of this compound in these areas require dedicated study. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Further research could also explore its effects on other biological targets and pathways, potentially revealing applications in different disease states.

Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathway of this compound in its natural sources, such as Hypericum gentianoides and Hypericum uliginosum, is a significant research gap. iastate.edu While the compound's structure as a dimeric acylphloroglucinol linked via a methylene bridge is known, the specific enzymatic steps and genetic regulation involved in its formation are not fully elucidated. researchgate.net Comprehensive studies utilizing techniques such as transcriptomics, metabolomics, and enzyme assays are needed to map the entire pathway. uea.ac.uknih.govsnscourseware.org A detailed understanding of the biosynthesis could pave the way for metabolic engineering of host organisms or in vitro synthesis methods to improve the yield and sustainability of this compound production, which is currently limited by its availability from natural sources. researchgate.netiastate.edu

Development of Novel Synthetic Analogues with Enhanced Specificity

The limited availability of this compound from natural sources underscores the importance of developing efficient synthetic routes and novel analogues. researchgate.netiastate.edu While some synthetic studies on uliginosins have been reported, there is a need for the development of novel synthetic analogues with enhanced specificity and potentially improved pharmacological profiles. researchgate.netiastate.edu Structure-activity relationship (SAR) studies are crucial in this regard to understand how structural modifications influence biological activity. open.ac.uk Future research should focus on designing and synthesizing analogues with targeted activity towards specific biological pathways or receptors, potentially reducing off-target effects and improving efficacy. This could involve modifying the acyl groups, prenyl chains, or the dimeric core structure to optimize desired properties.

Advanced Mechanistic Studies at Molecular and Cellular Levels

Although some studies have begun to explore the mechanisms of action of this compound, particularly concerning its anti-inflammatory effects, a comprehensive understanding at the molecular and cellular levels is still lacking. Future research should employ advanced techniques to precisely delineate its interactions with specific proteins, enzymes, and signaling pathways within cells. rsc.orgmdpi.comnih.govnih.govsin-chn.com This includes detailed binding studies, enzyme kinetics, and analysis of downstream cellular responses. Understanding the intricate molecular mechanisms will provide a clearer picture of how this compound exerts its biological effects and can inform the rational design of more potent and selective analogues. researchgate.net Furthermore, investigating its cellular uptake, metabolism, and distribution will be essential for assessing its pharmacokinetic profile, an area where knowledge is currently limited for dimeric acylphloroglucinols like this compound. researchgate.net

Q & A

Q. What methodologies are recommended for isolating Uliginosin A from Hypericum species?

this compound can be isolated using solvent extraction (e.g., hexane or acetonitrile) followed by chromatographic separation (e.g., column chromatography or HPLC). Structural confirmation requires NMR (¹H and ¹³C) and X-ray crystallography. For example, single crystals of this compound analogs (e.g., japonicin A) were obtained via slow solvent evaporation, and X-ray data were collected using MoKα radiation (λ = 0.71069 Å) at 150 K .

Table 1: Key Analytical Parameters for Isolation

| Technique | Purpose | Parameters |

|---|---|---|

| NMR | Structural elucidation | ¹H (400 MHz), ¹³C (100 MHz), CDCl₃ solvent |

| X-ray Diffraction | Crystal structure determination | MoKα radiation, 150 K, SHELXS/SHELXL refinement |

| HPLC | Purification | C18 column, gradient elution (MeOH/H₂O) |

Q. How is this compound’s structural conformation validated experimentally and computationally?

X-ray crystallography remains the gold standard for resolving 3D structures. For computational validation, density functional theory (DFT) or molecular mechanics can predict conformational profiles. Studies on phloroglucinols (e.g., Uliginosin B) compared calculated vs. experimental torsional angles and hydrogen-bonding networks to validate methodologies .

Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?

Common assays include:

- NO inhibition : LPS-stimulated RAW 264.7 macrophages.

- Cytokine suppression : ELISA for TNF-α and IL-1β.

- PGE2 modulation : Competitive ELISA or LC-MS. Note: this compound shows moderate NO and cytokine inhibition but limited PGE2 reduction, suggesting distinct mechanistic pathways .

Advanced Research Questions

Q. How can contradictions in this compound’s anti-inflammatory data (e.g., PGE2 vs. cytokine inhibition) be resolved?

Contradictions may arise from assay specificity or molecular targeting. For example, this compound’s lack of COX-2 inhibition (despite PGE2 suppression) suggests upstream targets like microsomal PGE synthase-1. Researchers should:

Q. What computational strategies validate this compound’s conformational relevance in drug design?

Molecular docking and dynamics simulations can predict binding affinities to targets like PGE synthase-1. Key steps:

- Generate conformational ensembles via Monte Carlo or MD simulations.

- Compare with X-ray data (e.g., torsional angles ±5° tolerance).

- Validate using free-energy perturbation (FEP) or MM-GBSA scoring .

Table 2: Experimental vs. Computational Conformational Data

| Parameter | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| Torsion Angle α | 120.5° | 118.7° |

| Hydrogen Bond Length | 2.1 Å | 2.3 Å |

Q. What challenges arise in reproducing this compound’s bioactivity across labs?

Reproducibility issues may stem from:

- Extract variability : Differences in Hypericum subspecies or growth conditions.

- Crystallization hurdles : Uliginosin B’s twinned crystals required HKLF5 refinement. Mitigation strategies:

- Standardize extraction protocols (e.g., solvent ratios, drying methods).

- Publish raw crystallography data (e.g., .cif files) and NMR spectra .

Q. How can researchers identify this compound’s molecular targets beyond known pathways?

Use affinity chromatography with this compound-conjugated beads to pull down binding proteins. Follow with:

- Mass spectrometry for protein identification.

- CRISPR-Cas9 screens to pinpoint genes modulating its activity.

- Transcriptomic analysis (RNA-seq) to map downstream effects .

Q. What protocols assess this compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal stability : DSC/TGA analysis (25–300°C, 10°C/min).

- Metabolic stability : Liver microsome assays with LC-MS quantification .

Methodological Frameworks

- For hypothesis-driven studies : Apply PICO (Population, Intervention, Comparison, Outcome) to define questions (e.g., “Does this compound (Intervention) reduce NO (Outcome) in macrophages (Population) vs. dexamethasone (Comparison)?”) .

- For feasibility : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.